molecular formula C7H4BrClN2 B1292654 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 942920-50-5

4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1292654
Key on ui cas rn: 942920-50-5
M. Wt: 231.48 g/mol
InChI Key: OATRMIWUNLJMJV-UHFFFAOYSA-N
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Patent
US07419988B2

Procedure details

To a suspension of the 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (27 mmol) in N,N-dimethylformamide (57 mL) at 50° C. was added methanesulfonyl chloride (67.5 mmol) under nitrogen. Upon completion of the addition, the reaction was stirred at 75° C. for 1 hour. The reaction was cooled to room temperature and quenched with water (60 mL). Then, it was cooled to 5° C. and 6N sodium hydroxide solution was added to raise the pH to 7. The ice bath was removed and the resulting slurry was stirred at room temperature for 3 h. The precipitate was filtered, washed with water (50 mL), and dried under high vacuum to give the title product as a white solid (89%). ESMS [M+H]+: 231.0
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
67.5 mmol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N+:5]([O-])=[C:4]2[NH:9][CH:10]=[CH:11][C:3]=12.CS([Cl:16])(=O)=O>CN(C)C=O>[Br:1][C:2]1[CH:7]=[C:6]([Cl:16])[N:5]=[C:4]2[NH:9][CH:10]=[CH:11][C:3]=12

Inputs

Step One
Name
Quantity
27 mmol
Type
reactant
Smiles
BrC1=C2C(=[N+](C=C1)[O-])NC=C2
Name
Quantity
57 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
67.5 mmol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 75° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Then, it was cooled to 5° C.
ADDITION
Type
ADDITION
Details
6N sodium hydroxide solution was added
TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH to 7
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the resulting slurry was stirred at room temperature for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C(=NC(=C1)Cl)NC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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